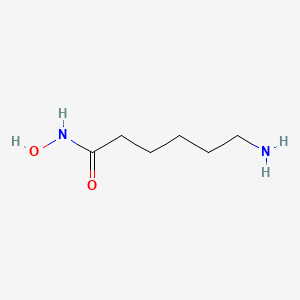

6-amino-N-hydroxyhexanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

6-amino-N-hydroxyhexanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c7-5-3-1-2-4-6(9)8-10/h10H,1-5,7H2,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAQVDFULTKFINY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)NO)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70634119 | |

| Record name | 6-Amino-N-hydroxyhexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2214-89-3 | |

| Record name | 6-Amino-N-hydroxyhexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization Strategies for 6 Amino N Hydroxyhexanamide

Preparation Routes for 6-amino-N-hydroxyhexanamide

The synthesis of 6-amino-N-hydroxyhexanamide can be achieved through various chemical pathways. One of the most common and practical methods involves the use of readily available starting materials, caprolactam and hydroxylamine (B1172632).

Synthesis from Caprolactam and Hydroxylamine

A widely employed method for synthesizing 6-amino-N-hydroxyhexanamide involves the ring-opening reaction of ε-caprolactam with hydroxylamine. mdpi.comresearchgate.netresearchgate.net This reaction is typically carried out in an aqueous solution. The process begins with the preparation of a hydroxylamine solution by reacting hydroxylamine hydrochloride with a base, such as sodium hydroxide (B78521), at a reduced temperature (e.g., 0 °C) to generate the free hydroxylamine. mdpi.comresearchgate.net Subsequently, ε-caprolactam is introduced to the hydroxylamine solution, and the mixture is heated to an elevated temperature, often around 100 °C, for a specific duration to facilitate the reaction. mdpi.comresearchgate.netresearchgate.net

The reaction proceeds through the nucleophilic attack of the hydroxylamine on the carbonyl carbon of the caprolactam ring, leading to the cleavage of the amide bond and the formation of the open-chain 6-amino-N-hydroxyhexanamide. This method offers a direct route to the desired product from commercially available precursors.

Optimization of Reaction Conditions for Chemical Yield and Purity

The efficiency and purity of the 6-amino-N-hydroxyhexanamide synthesis are highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, reaction time, and the molar ratio of reactants. For instance, studies have shown that maintaining a specific temperature and reaction time is crucial for maximizing the yield. One reported procedure specifies reacting hydroxylamine hydrochloride and sodium hydroxide for 2 hours at 0 °C, followed by the addition of caprolactam and heating at 100 °C for 3 hours. mdpi.comresearchgate.netresearchgate.net

The molar ratio of caprolactam to hydroxylamine is another critical factor. An equimolar or slight excess of hydroxylamine is often used to ensure complete conversion of the caprolactam. mdpi.comresearchgate.net The concentration of the reactants in the solvent can also influence the reaction rate and yield. Following the reaction, purification steps such as filtration and drying are necessary to obtain the final product in a desired state of purity. mdpi.com

Derivatization of 6-amino-N-hydroxyhexanamide for Functional Enhancement

The presence of both an amino (-NH2) and a hydroxamic acid (-CONHOH) functional group in 6-amino-N-hydroxyhexanamide makes it a versatile platform for chemical modification. Derivatization strategies are employed to enhance its properties for specific applications, such as in advanced material fabrication and bioconjugation.

Grafting onto Polymeric Matrices for Advanced Material Fabrication

A significant application of 6-amino-N-hydroxyhexanamide is its use in modifying the surfaces of polymeric materials to create advanced functional materials. mdpi.comresearchgate.netresearchgate.net The "grafting to" method is a common approach where pre-synthesized 6-amino-N-hydroxyhexanamide is attached to a polymer backbone. frontiersin.org This technique has been successfully used to create chelating resins with a high affinity for heavy metal ions. mdpi.comresearchgate.netresearchgate.net

For example, 6-amino-N-hydroxyhexanamide has been grafted onto a macroporous styrenic resin (D851) containing iminodiacetic acid groups. mdpi.comresearchgate.netresearchgate.net The process involves a hydrothermal synthesis where the resin and an aqueous solution of 6-amino-N-hydroxyhexanamide are heated together. mdpi.comresearchgate.net This results in the formation of a novel resin, D851-6-AHHA, which incorporates the hydroxamic acid and amide groups of 6-amino-N-hydroxyhexanamide onto the polymer surface. mdpi.comresearchgate.net These functional groups, particularly the hydroxamic acid moiety, exhibit a strong ability to form stable complexes with various metal ions, making the modified resin an effective adsorbent for environmental remediation. mdpi.comresearchgate.netresearchgate.netacs.orgresearchgate.net

Another example involves the synthesis of a poly(6-acryloylamino-N-hydroxyhexanamide) (PAHHA) resin. researchgate.netnih.gov This is achieved through a grafting reaction between 6-amino-N-hydroxyhexanamide and a polyacrylic resin. researchgate.netnih.gov The resulting PAHHA resin, containing both hydroxamate and acylamino groups, has demonstrated excellent performance in adsorbing heavy metal ions like Cu²⁺, Pb²⁺, and Ni²⁺ from aqueous solutions. researchgate.netnih.gov

Table 1: Adsorption Capacities of 6-amino-N-hydroxyhexanamide-Modified Resins

| Resin | Target Metal Ion | Maximum Adsorption Capacity |

|---|---|---|

| D851-6-AHHA | Cr(III) | 91.50 mg/g mdpi.comresearchgate.net |

| D851-6-AHHA | Pb(II) | 611.92 mg/g mdpi.comresearchgate.net |

| PAHHA | Cu²⁺ | 238.59 mg/g researchgate.netnih.gov |

| PAHHA | Pb²⁺ | 232.48 mg/g researchgate.netnih.gov |

Exploration of Conjugation Chemistries for Bioconjugation and Probe Development

The primary amine group in 6-amino-N-hydroxyhexanamide serves as a reactive handle for bioconjugation, the process of covalently linking molecules to biomolecules such as proteins or nucleic acids. thermofisher.comwikipedia.org This allows for the development of probes and other tools for biological research. The amino group can be targeted by various amine-reactive chemical groups, with N-hydroxysuccinimide (NHS) esters being one of the most common. thermofisher.com

The conjugation process typically involves reacting an NHS ester-activated molecule with the primary amine of 6-amino-N-hydroxyhexanamide under slightly alkaline conditions to form a stable amide bond. thermofisher.com This strategy can be used to attach a wide range of functional moieties, including fluorescent dyes, biotin, or other reporter molecules, to the 6-amino-N-hydroxyhexanamide scaffold.

Furthermore, the hydroxamic acid group itself is a key functional group in many biologically active molecules and can be a target for the design of enzyme inhibitors. acs.orgresearchgate.net The ability of 6-amino-N-hydroxyhexanamide to be incorporated into larger molecules through its amino group, while retaining the metal-chelating properties of the hydroxamic acid, makes it a valuable building block in the development of targeted therapeutic and diagnostic agents. For instance, derivatives of 6-amino-N-hydroxyhexanamide have been synthesized and evaluated as inhibitors for enzymes like histone deacetylases (HDACs). mdpi.comrsc.org

Polymerization Applications of 6-amino-N-hydroxyhexanamide as a Structural Building Block

Beyond its role in surface modification, 6-amino-N-hydroxyhexanamide can also serve as a monomer or a structural building block in the synthesis of novel polymers. Its bifunctional nature, with a primary amine at one end and a hydroxamic acid at the other, allows it to participate in polymerization reactions.

For example, the amino group can react with carboxylic acids or their derivatives to form polyamides, while the hydroxamic acid group can potentially engage in other types of polymerization or cross-linking reactions. The incorporation of the N-hydroxyhexanamide moiety into a polymer backbone can impart unique properties to the resulting material, such as enhanced metal chelation capabilities or specific biological activities. While research in this area is ongoing, the use of 6-amino-N-hydroxyhexanamide as a monomer holds promise for the creation of functional polymers with tailored properties for a range of applications, from advanced materials to biomedical devices.

Integration into Poly(ester amide)s and Related Polymeric Architectures

The chemical reactivity of 6-amino-N-hydroxyhexanamide facilitates its incorporation into several types of polymer systems, primarily through reactions involving its terminal amino group. This allows for the synthesis of copolymers or the functionalization of existing polymer resins.

Poly(ester amide)s: The synthesis of aliphatic poly(ester amide)s often involves the polycondensation of monomers containing hydroxyl, amine, and carboxylic acid or ester functionalities. While direct polycondensation of 6-amino-N-hydroxyhexanamide is complex, analogous structures have been successfully synthesized. For instance, poly(ester amide)s have been prepared through the polycondensation of a similar monomer, N,N′-1,4 butanediylbis(6-hydroxyhexanamide), with dimethyl adipate (B1204190) and 1,4-butanediol. researchgate.netutwente.nl This process demonstrates a viable pathway for integrating amide-containing units into a polyester (B1180765) backbone, creating segmented copolymers with distinct hard (amide) and soft (ester) segments.

Related Polymeric Architectures: A prevalent strategy for utilizing 6-amino-N-hydroxyhexanamide is grafting it onto existing polymer chains to create functional resins. This approach leverages the reactivity of the monomer's amino group to attach the chelating hydroxamic acid moiety to a stable polymeric support.

Polyacrylate-Based Resins: A notable example is the synthesis of poly(6-acryloylamino-N-hydroxyhexanamide) (PAHHA). nih.govresearchgate.net This chelating resin is synthesized via a grafting reaction between the amino group of 6-amino-N-hydroxyhexanamide and a polyacrylic resin. nih.gov The resulting polymer contains both hydroxamate (-CONHOH) and acylamino (-CONH-) groups, which serve as active sites for binding metal ions. nih.govresearchgate.net

Styrenic Resins: Another significant application is the modification of macroporous styrenic resins. A novel chelating resin, designated D851-6-AHHA, was synthesized by grafting 6-amino-N-hydroxyhexanamide onto the iminodiacetic acid groups of a D851 resin. mdpi.comresearchgate.netnih.gov The resulting material possesses a high density of hydroxamic acid groups, significantly enhancing its capacity for adsorbing heavy metal ions from aqueous solutions. mdpi.comnih.gov The synthesis of the 6-amino-N-hydroxyhexanamide monomer itself can be achieved through the reaction of caprolactam with hydroxylamine. mdpi.com

The table below summarizes various polymeric architectures developed using 6-amino-N-hydroxyhexanamide and related monomers.

Table 1: Polymeric Architectures Incorporating 6-amino-N-hydroxyhexanamide and Analogs

| Polymer System | Monomers / Precursors | Synthesis Method | Key Functional Groups | Primary Application |

|---|---|---|---|---|

| Aliphatic Poly(ester amide) | N,N'-1,4-butanediyl-bis[6-hydroxy-hexanamide], Dimethyl adipate, 1,4-butanediol | Two-step polycondensation | Ester, Amide | Biomaterials |

| Poly(6-acryloylamino-N-hydroxyhexanamide) (PAHHA) Resin | 6-amino-N-hydroxyhexanamide, Polyacrylic resin | Grafting reaction | Hydroxamate, Acylamino, Carboxyl | Heavy metal ion adsorption nih.govresearchgate.net |

| D851-6-AHHA Resin | 6-amino-N-hydroxyhexanamide, D851 macroporous styrenic resin | Grafting reaction | Hydroxamic acid, Iminodiacetic acid | Heavy metal ion adsorption mdpi.comresearchgate.net |

Investigation of Polymerization Challenges and Resultant Material Structural Integrity

The incorporation of amide functionalities, particularly from monomers like 6-amino-N-hydroxyhexanamide, into polymer structures introduces specific challenges during synthesis that can influence the final material's integrity and properties.

Polymerization Challenges: A primary challenge in the synthesis of poly(ester amide)s with high amide content is achieving high molecular weights. Research on analogous systems using bis-amide diol monomers shows that molecular weight values tend to decrease as the proportion of the amide-containing monomer increases. researchgate.net This is often attributed to the high temperatures (e.g., 170–190°C) required for melt polycondensation, which can lead to side reactions. researchgate.net Potential side reactions such as alcoholysis and acidolysis can disrupt the symmetry and uniformity of the amide segments within the polymer chain, thereby impacting the material's final properties. Furthermore, the hydroxamic acid group itself is known to be thermally sensitive, which can present challenges for high-temperature polymerization processes.

Resultant Material Structural Integrity: Despite these challenges, the structural integrity of the resultant polymers can be maintained under controlled conditions.

In Poly(ester amide)s: For copolymers synthesized with a moderate content of bis-amide monomers (below 25 mol%), the symmetrical and uniform structure of the amide segments is largely retained within the final polymer. researchgate.net The presence of these amide groups, capable of forming strong hydrogen bonds, significantly influences the polymer's thermal properties and crystalline structure. researchgate.netutwente.nl The hydrogen bonding network contributes to the formation of organized crystalline domains, which enhances the material's mechanical and thermal stability. utwente.nl

In Grafted Resins: For resins functionalized with 6-amino-N-hydroxyhexanamide, the primary measure of structural integrity is the successful attachment and preservation of the chelating hydroxamic acid group. Characterization using techniques such as Fourier-transform infrared spectroscopy (FT-IR) and X-ray photoelectron spectroscopy (XPS) confirms the presence and integrity of the -C(=O)NHOH group on the polymer surface after synthesis. nih.govmdpi.comnih.gov The high adsorption capacities observed for heavy metal ions like Cu(II), Pb(II), and Cr(III) serve as functional proof that the active sites remain intact and accessible after the polymerization and grafting process. nih.govmdpi.com The isohydroxamic acid moiety is particularly effective as it forms stable five-membered ring structures upon chelation with metal ions. nih.govmdpi.comresearchgate.net

The table below details key research findings related to the challenges and structural properties of these polymer systems.

Table 2: Research Findings on Polymerization and Structural Integrity

| Polymer System | Observed Challenge | Impact on Polymer | Finding on Structural Integrity |

|---|---|---|---|

| Aliphatic Poly(ester amide)s | Decreased molecular weight with increasing amide content. researchgate.net | Limits the achievable chain length and potentially mechanical properties. | The uniform structure of amide segments is retained at lower amide concentrations. researchgate.net Hydrogen bonding from amide groups governs crystalline structure. utwente.nl |

| Poly(6-acryloylamino-N-hydroxyhexanamide) (PAHHA) Resin | Ensuring efficient grafting without degrading the functional group. | Incomplete reaction would lead to lower functionalization and adsorption capacity. | The hydroxamate group (-CONHOH) remains intact and highly effective for forming stable chelates with metal ions post-synthesis. nih.gov |

| D851-6-AHHA Resin | Potential for side reactions during hydrothermal synthesis. mdpi.com | Could affect the density of grafted functional groups. | FT-IR and XPS analyses confirm successful grafting and integrity of the hydroxamic acid moiety, leading to high adsorption efficiency. mdpi.comnih.gov |

Mechanistic Dissection of 6 Amino N Hydroxyhexanamide Biological Interactions

Enzymatic Interaction Profiling of 6-amino-N-hydroxyhexanamide

Structural and Kinetic Analysis of Acetylpolyamine Amidohydrolase Binding

The interaction between 6-amino-N-hydroxyhexanamide and acetylpolyamine amidohydrolase (APAH), a zinc-dependent deacetylase, has been elucidated through detailed structural and kinetic studies. rcsb.org X-ray crystallography of APAH from Mycoplana ramosa in complex with inhibitors, including a hydroxamate inhibitor, provides high-resolution insights into the binding mechanisms. rcsb.orgrcsb.org These structures are considered highly accurate reference points for understanding structure-mechanism and structure-inhibition relationships within this significant enzyme family. rcsb.org

Specifically, the crystal structure of Marinobacter subterrani APAH (msAPAH) complexed with 6-[(3-aminopropyl)amino]-N-hydroxyhexanamide has been determined, revealing key interactions within the active site. rcsb.org This bacterial APAH shares significant sequence identity with both Mycoplana ramosa APAH (mrAPAH) and the catalytic domain of human histone deacetylase 10 (HDAC10), making it a valuable model for studying polyamine deacetylase activity. rcsb.orgnih.gov The binding of 6-amino-N-hydroxyhexanamide and its analogs involves coordination with the catalytic zinc ion. rcsb.org For instance, inhibitors with hydroxamate, thiolate, or trifluoromethylketone groups demonstrate different modes of zinc binding. rcsb.org The trifluoromethylketone analog of N⁸-acetylspermidine, for example, binds as a tetrahedral gem-diol, mimicking the catalytic transition state. rcsb.org

Kinetic assays have been employed to quantify the inhibitory potency of these compounds. For instance, 6-[(3-aminopropyl)amino]-N-hydroxyhexanamide exhibits a potent inhibition of APAH with a Ki value of 0.001 µM. The IC₅₀ value for the binding of 6-[(3-aminopropyl)amino]-N-hydroxyhexanamide to acetylpolyamine amidohydrolase has been measured at 390 nM. rcsb.org These kinetic data, in conjunction with structural analysis, are crucial for the rational design of more potent and selective inhibitors targeting bacterial APAHs and related mammalian deacetylases.

General Studies on Enzyme-Substrate Interactions Facilitated by the Amide Moiety

The amide moiety is a critical functional group in facilitating interactions between substrates and enzymes. rsc.org Its ability to participate in hydrogen bonding and act as a nucleophile makes it a versatile component in various enzymatic reactions. The study of aminopeptidase (B13392206) substrates, for example, highlights how the specific structure of these compounds allows for selective interactions with the enzyme's active site, influencing reaction specificity and efficiency. scbt.com

In the context of 6-amino-N-hydroxyhexanamide, its structural similarity to natural substrates allows researchers to investigate the mechanisms of enzymatic reactions and the impact of structural modifications on enzyme activity. The hydroxamic acid group, in particular, is known for its strong chelating ability, often forming a five-membered ring with metal ions in the active site, which can contribute significantly to binding affinity. researchgate.net This strong chelation is a key factor in the inhibitory potential of hydroxamic acid-containing compounds. researchgate.net

Molecular simulations and experimental studies have demonstrated that enzyme-substrate interactions can even promote the self-assembly of amino acid derivatives into supramolecular structures, indicating the profound influence of these interactions on molecular organization. rsc.org The specific recognition between an enzyme and its substrate is fundamental to catalysis, and understanding these interactions at a molecular level is essential for enzymology and drug design. rsc.orgscbt.com

Investigation of Deacetylase Inhibition by 6-amino-N-hydroxyhexanamide

Comparative Analysis with Established Histone Deacetylase Inhibitors

6-amino-N-hydroxyhexanamide and its derivatives have been investigated as histone deacetylase (HDAC) inhibitors and compared to established drugs in the field. nih.gov HDAC inhibitors are a class of compounds that interfere with the function of HDACs, enzymes that play a crucial role in gene expression regulation by removing acetyl groups from histones. The general pharmacophore for HDAC inhibitors consists of a zinc-binding group (ZBG), a linker, and a capping motif. nih.gov

In comparative studies, derivatives of 6-amino-N-hydroxyhexanamide have shown promising activity. For instance, in a study against multiple myeloma cells (RPMI-8226), a derivative of 6-amino-N-hydroxyhexanamide exhibited a lower IC₅₀ value (indicating higher potency) than the well-known HDAC inhibitor SAHA (suberoylanilide hydroxamic acid). Other established HDAC inhibitors include Vorinostat, Belinostat, and Panobinostat, which have been approved for treating various cancers. nih.gov Comparative analyses often reveal differences in efficacy and selectivity profiles among these inhibitors. researchgate.net For example, some novel inhibitors show selectivity for specific HDAC isoforms, which can be advantageous in reducing off-target effects. researchgate.net The development of new HDAC inhibitors, such as those derived from 6-amino-N-hydroxyhexanamide, aims to improve upon the therapeutic profiles of existing drugs. nih.govrsc.org

Table 1: Comparative IC₅₀ Values of HDAC Inhibitors in RPMI-8226 Cells

| Compound | Cell Line | IC₅₀ (µM) |

| 6-amino-N-hydroxyhexanamide Derivative | RPMI-8226 | 2.89 ± 0.43 |

| SAHA | RPMI-8226 | 10.23 ± 1.02 |

| Chidamide | RPMI-8226 | 10.23 ± 1.02 |

Data sourced from a study on the antiproliferative effects of hydroxamic acid derivatives.

Elucidation of Cellular Apoptosis Induction Mechanisms

The induction of apoptosis, or programmed cell death, is a key mechanism through which many anti-cancer agents, including HDAC inhibitors, exert their effects. medsci.orgmdpi.com Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. mdpi.commdpi.com Both pathways converge on the activation of caspases, a family of proteases that execute the final stages of cell death. medsci.orgnih.gov

Studies on compounds structurally related to 6-amino-N-hydroxyhexanamide have shown their ability to induce apoptosis in cancer cells. For example, some novel HDAC inhibitors have been shown to cause apoptosis in multiple myeloma cells. The mechanisms often involve the activation of key apoptotic proteins. For instance, the neurotoxin 6-hydroxydopamine, which shares some structural similarities, induces apoptosis through the mitochondrial pathway, involving the translocation of the pro-apoptotic protein Bax to the mitochondria and the induction of the BH3-only protein PUMA. nih.gov This process is often mediated by signaling molecules like p38 MAPK. nih.gov

Furthermore, the activation of caspases, particularly caspase-3, is a common feature in apoptosis induced by various stimuli. nih.gov Caspase-8 and caspase-9 are initiator caspases for the extrinsic and intrinsic pathways, respectively. medsci.org The interplay between apoptosis and other cellular processes like autophagy can also influence the cellular response to treatment. medsci.org For instance, some treatments can induce autophagy, which can, in some contexts, lead to the activation of caspase-8. medsci.org

Modulation of Global and Specific Histone Acetylation Levels

HDAC inhibitors, by their very nature, lead to an increase in histone acetylation. This hyperacetylation neutralizes the positive charge of lysine (B10760008) residues on histones, leading to a more relaxed chromatin structure (euchromatin) that is generally more accessible to transcription factors, thereby promoting gene expression. mdpi.com The level of histone acetylation is dynamically regulated by the opposing activities of histone acetyltransferases (HATs) and HDACs. nih.govembopress.org

Specific histone marks are also affected. For instance, Gcn5 and the deacetylase Clr3 have been shown to antagonistically modulate the acetylation of histone H3 at lysine 14 (H3K14ac) within the coding regions of highly transcribed genes. embopress.org Similarly, the HAT KAT8 specifically targets histone H4 at lysine 16 (H4K16). nih.gov The inhibition of HDACs can therefore lead to an accumulation of these specific acetylation marks, altering the expression of genes involved in various cellular processes, including cell cycle progression and stress responses. nih.govembopress.orgnih.gov

Differential Inhibition Specificity against Histone Deacetylase Isoforms (e.g., HDAC1, HDAC2, HDAC6, HDAC10)

The inhibitory activity of 6-amino-N-hydroxyhexanamide and its derivatives against various histone deacetylase (HDAC) isoforms reveals a complex landscape of selectivity. The core structure, featuring a hydroxamic acid zinc-binding group, is a common motif in many HDAC inhibitors, but substitutions on the linker and cap regions significantly influence isoform specificity. vulcanchem.comgoogle.com

HDACs are categorized into classes based on their homology to yeast histone deacetylases. Class I includes HDAC1, HDAC2, HDAC3, and HDAC8, which are primarily located in the nucleus and are key regulators of cell proliferation. nih.gov Class IIb, containing HDAC6 and HDAC10, is found in the cytoplasm and deacetylates non-histone proteins. vulcanchem.comnih.gov The inhibitory mechanism of hydroxamic acid-based inhibitors like 6-amino-N-hydroxyhexanamide relies on the chelation of the zinc ion (Zn²⁺) within the catalytic pocket of the HDAC enzyme. nih.govunimi.it

Research has shown that while some derivatives exhibit broad inhibitory activity across multiple HDAC isoforms, others demonstrate significant selectivity. For instance, modifications to the linker region of the inhibitor can impact which isoforms are most effectively inhibited. One study highlighted that a six-carbon aliphatic linker was important for potent HDAC1 inhibition. nih.gov In contrast, some compounds have been developed to selectively target HDAC6 over other isoforms, which can be advantageous in certain therapeutic contexts. researchgate.net

HDAC10, a class IIb HDAC, has unique structural features and substrate specificity, primarily deacetylating polyamines. nih.govrcsb.org The design of selective HDAC10 inhibitors often involves creating molecules that can interact with specific residues in the active site, such as the "gatekeeper" residue Glu274 in zebrafish HDAC10. rcsb.orgresearchgate.net The compound 6-[(3-aminopropyl)amino]-N-hydroxyhexanamide has been studied in complex with Danio rerio HDAC10, providing insights into the structural basis of its inhibitory activity. rcsb.org

The table below summarizes the inhibitory activities (IC₅₀ values) of various compounds related to 6-amino-N-hydroxyhexanamide against different HDAC isoforms, illustrating the differential specificity that can be achieved through structural modifications.

| Compound | HDAC1 (IC₅₀) | HDAC2 (IC₅₀) | HDAC6 (IC₅₀) | HDAC10 (IC₅₀) | Reference(s) |

| 6-((N-(2-(benzylamino)-2-oxoethyl)-5-(dimethylamino)naphthalene)-1-sulfonamido)-N-hydroxyhexanamide (Compound 2) | Potent | - | Potent | - | researchgate.netnih.gov |

| 6-(4-(((3R,4R)-4-(3,4-Dimethoxybenzyl)-2-oxotetrahydrofuran-3-yl)methyl)-2-methoxyphenoxy)-N-hydroxyhexanamide (Compound A3) | - | - | >1000 nM | 1746.0 nM | rsc.org |

| Compound with tetrahydro-β-carboline core (13d) | Potent | - | - | - | nih.gov |

| Quinone-containing compound (6) | - | 2.10 µM | 3.76 µM | - | rsc.org |

| Quinone-containing compound (8) | - | 25.19 µM | 30.05 µM | - | rsc.org |

| 6-[(3-aminopropyl)amino]-N-hydroxyhexanamide | - | - | - | Potent | nih.govrcsb.org |

| N-methylpiperazine capped compound (6b) | Weak | - | Weak | 43 nM | nih.gov |

| 3-thienylmethyl capped compound (4c) | - | - | - | 24 nM | nih.gov |

This table is for illustrative purposes and includes data for derivatives of 6-amino-N-hydroxyhexanamide to demonstrate the principle of differential inhibition. The specific IC₅₀ values for the parent compound against all isoforms were not consistently available in the provided search results.

Molecular Target Identification and Validation beyond Deacetylases

Exploration of Metalloprotease Interactions Mediated by the Hydroxamic Acid Moiety

The hydroxamic acid (-CONHOH) functional group present in 6-amino-N-hydroxyhexanamide is a well-established zinc-binding group (ZBG). nih.govscispace.com This moiety's ability to chelate metal ions, particularly zinc (Zn²⁺), is not limited to HDACs but extends to other zinc-dependent enzymes, most notably metalloproteases. unimi.itacs.orgontosight.ai Metalloproteases are a broad family of enzymes that play crucial roles in various physiological and pathological processes, including tissue remodeling and degradation of the extracellular matrix. nih.govscispace.com

The interaction between hydroxamic acid-based inhibitors and metalloproteases is characterized by the bidentate coordination of the hydroxamic acid's carbonyl and hydroxyl oxygens to the active site zinc ion. acs.org This strong chelation effectively inhibits the catalytic activity of the enzyme. nih.govscispace.com This mechanism is the basis for the development of numerous matrix metalloproteinase (MMP) inhibitors. nih.govacs.orgmdpi.com

While the primary focus of research on many N-hydroxyhexanamide derivatives has been on HDAC inhibition, the inherent properties of the hydroxamic acid group suggest a potential for off-target interactions with metalloproteases. ontosight.aiontosight.ai The specificity of these interactions is influenced by the rest of the inhibitor's structure, which interacts with the substrate-binding pockets surrounding the catalytic zinc ion. nih.gov Therefore, while 6-amino-N-hydroxyhexanamide itself may not have been extensively profiled against a wide array of metalloproteases, its chemical structure suggests a predisposition for such interactions.

Advanced Environmental Remediation Applications of 6 Amino N Hydroxyhexanamide Modified Materials

Synthesis and Comprehensive Characterization of 6-amino-N-hydroxyhexanamide Chelating Resins

The foundation of these advanced remediation materials lies in the strategic synthesis and detailed characterization of chelating resins. By incorporating 6-amino-N-hydroxyhexanamide, a compound featuring both amine and hydroxamic acid functional groups, the resins gain a high affinity for heavy metal ions.

Development and Performance of D851-6-AHHA Resin for Heavy Metal Adsorption

A novel chelating resin, designated as D851-6-AHHA, was synthesized by grafting 6-amino-N-hydroxyhexanamide onto a macroporous D851 resin. mdpi.com This base resin, characterized by its iminodiacetic acid groups, provides an ideal framework for modification. mdpi.com The resulting D851-6-AHHA resin possesses a wealth of functional groups, including hydroxamic acid, amide, and carboxyl groups, which are instrumental in binding heavy metal ions. mdpi.com

Static adsorption experiments have demonstrated the remarkable effectiveness of the D851-6-AHHA resin in capturing chromium (Cr(III)) and lead (Pb(II)) ions from aqueous solutions. mdpi.comresearcher.life The maximum adsorption capacities were found to be 91.50 mg/g for Cr(III) and a significantly higher 611.92 mg/g for Pb(II). mdpi.comresearchgate.net This represents a substantial improvement over the unmodified D851 resin, with the adsorption capacity for Cr(III) and Pb(II) increasing by 2.51 and 3.21 times, respectively. mdpi.com Furthermore, the D851-6-AHHA resin has shown excellent reusability, maintaining high adsorption capacities for both Cr(III) and Pb(II) even after five cycles of adsorption-desorption. mdpi.com

Table 1: Maximum Adsorption Capacities of D851-6-AHHA Resin

| Metal Ion | Maximum Adsorption Capacity (mg/g) |

|---|---|

| Cr(III) | 91.50 mdpi.comresearchgate.net |

| Pb(II) | 611.92 mdpi.comresearchgate.net |

Synthesis and Efficacy of Poly(6-acryloylamino-N-hydroxyhexanamide) Resin

Another significant development in this area is the synthesis of poly(6-acryloylamino-N-hydroxyhexanamide) (PAHHA) resin. researchgate.netnih.gov This resin is created through a grafting reaction between 6-amino-N-hydroxyhexanamide and a polyacrylic resin. researchgate.netnih.gov The resulting polymer contains hydroxamate and acylamino groups, which act as potent chelating sites for heavy metal ions. researchgate.netnih.gov

Batch adsorption experiments have confirmed the excellent adsorption performance of the PAHHA resin for various heavy metal ions, including copper (Cu²⁺), lead (Pb²⁺), and nickel (Ni²⁺). researchgate.netnih.gov The maximum adsorption capacities for these ions were determined to be 238.59 mg/g for Cu²⁺, 232.48 mg/g for Pb²⁺, and 115.77 mg/g for Ni²⁺. researchgate.netnih.gov The synthesis process for this resin is considered straightforward, and it utilizes inexpensive raw materials, making it a promising candidate for large-scale wastewater treatment applications. nih.gov

Table 2: Maximum Adsorption Capacities of PAHHA Resin

| Metal Ion | Maximum Adsorption Capacity (mg/g) |

|---|---|

| Cu²⁺ | 238.59 researchgate.netnih.gov |

| Pb²⁺ | 232.48 researchgate.netnih.gov |

| Ni²⁺ | 115.77 researchgate.netnih.gov |

Analysis of Surface Morphology and Functional Group Distribution (e.g., Scanning Electron Microscopy, Fourier Transform Infrared Spectroscopy)

The successful synthesis and functionalization of these resins are confirmed through various analytical techniques. Scanning Electron Microscopy (SEM) is employed to examine the surface morphology of the resins. For the D851-6-AHHA resin, SEM analysis reveals an irregular mesoporous structure, which provides a large surface area for the adsorption of heavy metal ions. mdpi.comresearchgate.net

Fourier Transform Infrared Spectroscopy (FT-IR) is a crucial tool for identifying the functional groups present on the resin surface. researchgate.net In the case of D851-6-AHHA, FT-IR spectra confirm the successful grafting of 6-AHHA by showing the presence of characteristic peaks for the hydroxamic acid (-C(=O)NHOH) and amide groups. mdpi.comresearchgate.net Similarly, for the PAHHA resin, FT-IR analysis verifies the presence of –CONHOH, –CONH–, and –COOH groups, which are the active sites for metal ion adsorption. researchgate.netnih.gov These analyses, often complemented by X-ray Photoelectron Spectroscopy (XPS), provide a comprehensive understanding of the resin's composition and its potential for heavy metal sequestration. mdpi.comresearchgate.netnih.gov

Adsorption Mechanism and Performance Studies for Heavy Metal Ion Sequestration

Understanding the kinetics and equilibrium of the adsorption process is vital for optimizing the performance of these chelating resins in practical applications.

Adsorption Kinetics Modeling (e.g., Pseudo-Second-Order Kinetic Model)

The adsorption kinetics of heavy metal ions onto both D851-6-AHHA and PAHHA resins have been found to be well-described by the pseudo-second-order kinetic model. mdpi.comresearcher.liferesearchgate.netnih.gov This model suggests that the rate-limiting step is chemical adsorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. bohrium.com The strong correlation with this model indicates that the adsorption process is primarily chemisorption. mdpi.comresearcher.life

Elucidation of Chelation Mechanisms with Specific Metal Ions (e.g., Chromium(III), Lead(II), Copper(II), Nickel(II))

Materials modified with 6-amino-N-hydroxyhexanamide utilize the potent chelating ability of the hydroxamic acid functional group to bind heavy metal ions. The primary mechanism involves the formation of stable coordination complexes with metal ions such as Chromium(III), Lead(II), Copper(II), and Nickel(II). researchgate.netresearchgate.netresearchgate.net The nitrogen and oxygen atoms within the hydroxamic acid moiety (-C(=O)NHOH) possess lone pairs of electrons, making them excellent donors for metal cations. mdpi.com

The interaction is a form of chemisorption, where the metal ion binds directly to the active sites on the adsorbent. researchgate.net For divalent and trivalent metal ions, the hydroxamate group typically acts as a bidentate ligand, meaning it binds to the metal ion through two separate atoms—specifically, the oxygen atoms of the carbonyl group and the deprotonated hydroxylamine (B1172632) group (-C(=O)NHO⁻). researchgate.netresearchgate.netmdpi.com This dual-point attachment is fundamental to the high affinity and stability of the resulting complexes.

Studies on resins modified with 6-amino-N-hydroxyhexanamide have demonstrated high adsorption capacities for various heavy metals. For instance, a novel chelating resin, D851-6-AHHA, synthesized by grafting 6-amino-N-hydroxyhexanamide onto a base resin, showed maximum adsorption capacities of 91.50 mg/g for Cr(III) and 611.92 mg/g for Pb(II). mdpi.comresearchgate.net Another study on a poly(6-acryloylamino-N-hydroxyhexanamide) resin reported maximum adsorption capacities of 238.59 mg/g for Cu²⁺, 232.48 mg/g for Pb²⁺, and 115.77 mg/g for Ni²⁺. researchgate.net The affinity for these metals can be influenced by factors such as the pH of the solution, which affects the protonation state of the functional groups, and the intrinsic properties of the metal ion itself. mdpi.comnih.gov Generally, the adsorption process is highly pH-dependent, with optimal binding often occurring in a slightly acidic to neutral pH range (pH 5-6). nih.govrsc.orgresearchgate.net At lower pH values, competition from H⁺ ions can reduce the chelating efficiency. mdpi.comnih.gov

| Modified Resin | Metal Ion | q_max (mg/g) | Source |

|---|---|---|---|

| D851-6-AHHA Resin | Cr(III) | 91.50 | mdpi.comresearchgate.net |

| Pb(II) | 611.92 | mdpi.comresearchgate.net | |

| Poly(6-acryloylamino-N-hydroxyhexanamide) Resin | Cu(II) | 238.59 | researchgate.net |

| Pb(II) | 232.48 | researchgate.net | |

| Ni(II) | 115.77 | researchgate.net |

Role of Specific Functional Groups (-C(=O)NHOH, -CONH-, -COOH) in Metal Ion Binding Affinity

The exceptional metal ion binding affinity of 6-amino-N-hydroxyhexanamide modified materials is primarily attributed to the hydroxamic acid group (-C(=O)NHOH). researchgate.netmdpi.com

-C(=O)NHOH (Hydroxamic Acid Group): This is the principal functional group responsible for chelation. The deprotonated hydroxamate anion is a bidentate O,O-chelating ligand, binding metal ions via both the carbonyl oxygen and the hydroxylamine oxygen. researchgate.netmdpi.comwikipedia.org This bidentate coordination is the key to its strong binding capabilities, which can be several orders of magnitude higher than that of corresponding carboxylic acids. mdpi.comresearchgate.net The presence and accessibility of this group on the adsorbent surface are critical for high adsorption capacity. mdpi.com

Formation and Stability of Metal-Chelate Ring Structures

The high efficacy of hydroxamic acid-based chelators stems from the formation of highly stable five-membered rings with metal ions. researchgate.netmdpi.comresearchgate.net When the hydroxamic acid group (-C(=O)NHOH) deprotonates, it binds to a metal ion (Mⁿ⁺) through its two oxygen atoms. This creates a thermodynamically favorable five-membered chelate ring structure (M-O-C-N-O). researchgate.netresearchgate.net

The stability of these metal-chelate complexes is a key factor in their effectiveness for environmental remediation. Hydroxamate ligands are known to form particularly strong coordination bonds with hard or borderline metal ions like Cr(III), Pb(II), Cu(II), and Ni(II). wikipedia.orgacs.orgscispace.com The stability of these complexes is generally high, as indicated by large stability constants (log K) in solution studies. scispace.comchempublishers.com

For example, research on Cr(III) complexation shows that it has a strong affinity for the hard oxygen donor atoms of the hydroxamate group. acs.orgacs.orgd-nb.info While initial complexation with Cr(VI) can lead to transient Cr(V) species, these ultimately reduce to form stable Cr(III) complexes. acs.orgacs.orgresearchgate.net The resulting chelate structures are robust, contributing to the efficient sequestration of the metal from aqueous solutions. mdpi.comresearchgate.net The stability of these rings ensures that the captured metal ions are not easily leached back into the environment under typical pH conditions. nih.gov

Regeneration and Reusability Studies of 6-amino-N-hydroxyhexanamide Modified Adsorbents in Remediation Cycles

A critical aspect of a viable adsorbent for environmental applications is its ability to be regenerated and reused over multiple cycles, which enhances its cost-effectiveness. iwaponline.comucuenca.edu.ec Adsorbents modified with 6-amino-N-hydroxyhexanamide have demonstrated excellent potential for regeneration.

The standard method for regeneration involves using a strong acidic solution, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), to desorb the bound metal ions. mdpi.commdpi.comd-nb.info The high concentration of protons (H⁺) in the acidic eluent protonates the hydroxamate groups, breaking the metal-ligand coordination bonds and releasing the metal ions back into the solution. researchgate.netmdpi.com The now-metal-free adsorbent can then be rinsed and neutralized (often with a base like NaOH) to deprotonate the functional groups, preparing them for the next adsorption cycle. mdpi.com

Studies have shown that these adsorbents can maintain high efficiency over several adsorption-desorption cycles. For example, a D851-6-AHHA resin was subjected to five cycles of adsorption and desorption with 0.5 mol/L HCl. mdpi.com After five cycles, the adsorption capacities for Cr(III) and Pb(II) remained high at 74.80 mg/g and 583.82 mg/g, respectively, indicating that the acid treatment did not significantly damage the chelating functional groups. mdpi.com Similarly, other poly(hydroxamic acid) based adsorbents have been shown to be reusable for 5 to 7 cycles with only a minor loss in adsorption capacity. mdpi.commdpi.com

| Cycle Number | Cr(III) Removal Efficiency (%) | Pb(II) Removal Efficiency (%) | Source |

|---|---|---|---|

| 1 | ~100% of initial capacity (91.50 mg/g) | ~100% of initial capacity (611.92 mg/g) | mdpi.com |

| 2 | Data not specified | Data not specified | mdpi.com |

| 3 | Data not specified | Data not specified | mdpi.com |

| 4 | Data not specified | Data not specified | mdpi.com |

| 5 | ~81.7% of initial capacity (74.80 mg/g) | ~95.4% of initial capacity (583.82 mg/g) | mdpi.com |

| Note: The table reflects the remaining adsorption capacity after the specified number of cycles. Desorption was carried out using 0.5 mol/L HCl. |

Computational and Structural Biology Approaches in 6 Amino N Hydroxyhexanamide Research

Molecular Docking and Binding Mode Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in predicting the interaction between 6-amino-N-hydroxyhexanamide or its analogs and their biological targets.

Molecular docking simulations are pivotal in modeling how ligands like 6-amino-N-hydroxyhexanamide and its derivatives fit into the active sites of enzymes. nih.govbiorxiv.org The primary goal is to identify the most energetically favorable binding pose, which is often represented by a low docking score (e.g., binding energy in kcal/mol). f1000research.com A lower docking score generally correlates with a higher predicted binding affinity. f1000research.com

For instance, research on histone deacetylase 10 (HDAC10), a zinc-dependent hydrolase, utilized X-ray crystallography to study the binding of various N8-acetylspermidine analogs. rcsb.org One such analog, 6-[(3-aminopropyl)amino]-N-hydroxyhexanamide, was co-crystallized with HDAC10 from Danio rerio (zebrafish). rcsb.org Such crystal structures are invaluable as they provide an experimental basis for validating computational docking poses. nih.gov Docking studies can replicate these binding modes, showing how the hydroxamate group chelates the active site zinc ion and how the rest of the molecule forms hydrogen bonds and van der Waals interactions with surrounding amino acid residues. rcsb.orgmdpi.com These models highlight specific features within the active site that contribute to substrate specificity and inhibitor selectivity, thereby informing the design of new, more potent compounds. rcsb.org

A key strength of molecular modeling is its ability to predict the specific non-covalent interactions that stabilize a ligand-protein complex. For 6-amino-N-hydroxyhexanamide, the most significant interactions involve its hydroxamic acid and amino functional groups. The hydroxamic acid moiety, -C(=O)NHOH, is a powerful metal-chelating group, particularly effective at coordinating with zinc ions found in the active sites of metalloenzymes like HDACs. rcsb.org

In the crystal structure of HDAC10 with its inhibitor, the hydroxamate group acts as a bidentate ligand, coordinating the catalytic Zn²⁺ ion. rcsb.org Similarly, studies on a chelating resin modified with 6-amino-N-hydroxyhexanamide (6-AHHA) demonstrated its ability to form coordination bonds with heavy metal ions like Cr(III) and Pb(II). mdpi.comresearchgate.net The isohydroxamic acid group, with its hydroxyl and oxime functionalities, chelates these metal ions to form stable five-membered ring complexes. mdpi.com X-ray Photoelectron Spectroscopy (XPS) analysis of the resin before and after metal ion adsorption confirmed the involvement of the C=O and C-OH groups in chelation, as evidenced by shifts in their binding energies. mdpi.com

Hydrogen bonds are also critical for molecular recognition. chemrxiv.org The amino and amide groups of 6-amino-N-hydroxyhexanamide can act as both hydrogen bond donors and acceptors, forming a network of interactions with residues in an enzyme's active site to stabilize the binding orientation. chemrxiv.org

| Functional Group | Type of Interaction | Interacting Partner (Example) | Significance |

|---|---|---|---|

| Hydroxamic Acid (-CONHOH) | Coordination (Chelation) | Zn²⁺ in HDAC active site rcsb.org | Anchors the molecule in the active site of metalloenzymes. |

| Hydroxamic Acid (-CONHOH) | Coordination (Chelation) | Cr(III), Pb(II) ions mdpi.comresearchgate.net | Forms stable five-membered ring complexes for heavy metal removal. |

| Amide (-CONH-) | Hydrogen Bond Donor/Acceptor | Amino acid residues (e.g., Asp, His) | Contributes to binding affinity and specificity. |

| Amino (-NH₂) | Hydrogen Bond Donor | Amino acid residues (e.g., Glu) rcsb.org | Provides additional interactions to orient the molecule. |

Ligand-Protein Interaction Modeling for Enzyme Active Sites

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scirp.org It is widely applied to predict molecular properties, including the nature of chemical bonds and reactivity. edu.krd

DFT calculations are a powerful tool for analyzing hydrogen bonds at a quantum level. mdpi.comfip.org These calculations can determine the precise geometry, strength, and electronic nature of hydrogen bonds between a ligand and its receptor. rsc.org For 6-amino-N-hydroxyhexanamide, DFT can model the intermolecular hydrogen bonds formed between its amide and hydroxyl groups and the amino acid side chains of a biological target. mdpi.comresearchgate.net

While direct DFT studies on 6-amino-N-hydroxyhexanamide binding to a specific enzyme are not broadly published, the methodology has been used to support experimental findings in related systems. For instance, in the study of the 6-AHHA-modified chelating resin, DFT calculations were cited as a method to understand the vibrational and electronic spectra related to the adsorption mechanism. mdpi.comresearchgate.net Such calculations can confirm that the formation of a six-membered intramolecular ring, stabilized by hydrogen bonding, is an energetically favorable conformation. mdpi.com By modeling these interactions, DFT provides insights that complement experimental techniques like FT-IR and X-ray crystallography. mdpi.com

DFT is instrumental in elucidating the electronic structure of a molecule, which governs its chemical reactivity. scirp.orgedu.krd By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can determine the HOMO-LUMO gap. A smaller gap generally implies higher reactivity. edu.krd

These calculations allow for the derivation of global chemical reactivity descriptors, which predict the behavior of a molecule in a chemical reaction. scirp.orgedu.krd For 6-amino-N-hydroxyhexanamide, DFT could be used to:

Identify Reactive Sites: By calculating Fukui functions or mapping the electrostatic potential, DFT can predict which atoms are most susceptible to electrophilic or nucleophilic attack. scirp.org The oxygen and nitrogen atoms in the hydroxamate and amino groups are expected to be key nucleophilic sites.

Predict Reactivity: Descriptors such as electronegativity (χ), chemical potential (μ), hardness (η), and the electrophilicity index (ω) quantify the molecule's tendency to donate or accept electrons. edu.krd This information is crucial for understanding its mechanism of action, for instance, in the chelation of metal ions where the molecule acts as an electron donor. mdpi.com

| Reactivity Descriptor | Symbol | Information Provided |

|---|---|---|

| Electronegativity | χ | Measures the ability of a molecule to attract electrons. edu.krd |

| Chemical Potential | μ | Related to the "escaping tendency" of electrons from a system. edu.krd |

| Chemical Hardness | η | Measures resistance to change in electron distribution; related to the HOMO-LUMO gap. edu.krd |

| Global Softness | S | The inverse of hardness; indicates higher reactivity. scirp.org |

| Electrophilicity Index | ω | Quantifies the energy lowering of a system when it accepts electrons. edu.krd |

Modeling of Intermolecular Hydrogen Bonding with Biological Targets and Substrates

Structure-Activity Relationship (SAR) Studies of 6-amino-N-hydroxyhexanamide Analogs

Structure-Activity Relationship (SAR) studies explore how the chemical structure of a compound influences its biological activity. biomolther.org By synthesizing and testing analogs with systematic structural modifications, researchers can identify the chemical features (pharmacophores) essential for the desired effect.

For 6-amino-N-hydroxyhexanamide, SAR studies would involve modifying its core structure to understand how changes affect its function, such as enzyme inhibition or metal chelation. An excellent example comes from the study of HDAC10 inhibitors, where an analog, 6-[(3-aminopropyl)amino]-N-hydroxyhexanamide , was investigated. rcsb.org This analog extends the carbon chain with an additional aminopropyl group. This modification can alter binding affinity by allowing the new terminal amino group to form additional ionic or hydrogen-bond interactions within the enzyme's active site, potentially increasing potency or selectivity. rcsb.org

SAR studies on other compounds provide a blueprint for how 6-amino-N-hydroxyhexanamide could be optimized. For example, a study on 6-N-acyltriciribine analogs showed that varying the length of an acyl chain attached to a core molecule could identify an optimal chain length for antiviral activity. nih.gov Applying this logic, one could synthesize a series of 6-amino-N-hydroxyhexanamide analogs by:

Varying Chain Length: Modifying the hexanamide (B146200) backbone to be shorter or longer could affect how well the molecule fits into a binding pocket.

Substituting the Backbone: Introducing substituents on the aliphatic chain could introduce new interactions or alter the molecule's conformation.

These studies are essential for transforming a lead compound into a highly optimized agent for a specific biological or industrial application. biomolther.orgnih.gov

| Compound | Structure | Key Structural Feature | Potential Impact on Activity (Hypothetical/Observed) |

|---|---|---|---|

| 6-amino-N-hydroxyhexanamide | H₂N-(CH₂)₅-CONHOH | Core scaffold with a terminal primary amine. nih.gov | Baseline activity as a chelator or enzyme inhibitor. |

| 6-[(3-aminopropyl)amino]-N-hydroxyhexanamide | H₂N-(CH₂)₃-NH-(CH₂)₅-CONHOH | Extended chain with a secondary amine and a terminal primary amine. nih.gov | Allows for additional interactions deep within a binding site, potentially increasing affinity for targets like HDAC10. rcsb.org |

Correlation of Structural Modifications with Biological Activities and Inhibitory Potency

The biological activity of 6-amino-N-hydroxyhexanamide and its analogs is intrinsically linked to their chemical structures. As a hydroxamate, it is part of a class of compounds known for their potential as enzyme inhibitors, particularly histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). ontosight.ai The core structure consists of a hexanamide backbone, and modifications to this structure can significantly alter its inhibitory potency. ontosight.ai

For instance, the introduction of different functional groups and the alteration of the linker length can modulate the compound's interaction with biological targets. Research on similar hydroxamic acid compounds has shown that the length of the carbon chain is a critical factor. In one study, the crystal structure of zebrafish HDAC10 was analyzed in complex with eight different analogs of N-hydroxy-amides, revealing how different zinc-binding groups and structural changes accommodate inhibitor binding. rcsb.org These findings underscore the importance of the molecular framework in dictating the compound's biological function and provide a basis for designing more potent and selective inhibitors.

Optimization of Functional Group Positioning and Linker Length for Target Specificity

The specificity of 6-amino-N-hydroxyhexanamide towards its biological targets is heavily influenced by the positioning of its functional groups and the length of its aliphatic chain linker. The terminal amino and hydroxamate groups are crucial for its activity, with the amino group potentially enhancing its utility as a linker in bioconjugation.

Studies involving the synthesis of related compounds, such as tetrahydro-β-carboline HDAC inhibitors with aliphatic chain linkers, have demonstrated that varying the linker length can impact antiproliferative activity. rsc.org By systematically altering the linker and observing the resulting changes in biological effect, researchers can optimize the compound's structure for enhanced target specificity. This optimization is crucial for developing therapeutic agents with minimal off-target effects.

Advanced Spectroscopic and Microscopic Characterization for Mechanistic Elucidation

Advanced analytical techniques are essential for a detailed understanding of 6-amino-N-hydroxyhexanamide's properties and its interactions with other molecules. Spectroscopic and microscopic methods provide a window into its structural and electronic characteristics.

X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS) for Surface and Binding Environment Analysis

X-ray based techniques offer profound insights into the atomic and electronic structure of 6-amino-N-hydroxyhexanamide and its derivatives.

X-ray Diffraction (XRD) analysis has been instrumental in determining the crystal structure of related compounds. For example, the crystal structure of Danio rerio histone deacetylase 10 in complex with 6-[(3-aminopropyl)amino]-N-hydroxyhexanamide was solved using X-ray diffraction at a resolution of 2.53 Å. rcsb.orgwwpdb.org Similarly, the structure of Marinobacter subterrani acetylpolyamine amidohydrolase complexed with 6-amino-N-hydroxyhexanamide was determined at a resolution of 2.03 Å. rcsb.org These studies provide precise atomic coordinates and reveal the intricate interactions between the inhibitor and its target enzyme. rcsb.orgrcsb.org

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to analyze the elemental composition and chemical states of atoms within a material. In studies where 6-amino-N-hydroxyhexanamide is grafted onto a resin (D851-6-AHHA) for heavy metal ion adsorption, XPS has been used to investigate the binding environment before and after adsorption. mdpi.comnih.govresearchgate.net These analyses have confirmed the presence of various functional groups and elucidated the chelation mechanism with metal ions like Cr(III) and Pb(II). nih.govresearchgate.netresearchgate.net XPS data has further validated the electronic interactions between the hydroxamic acid group and adsorbed metal ions. vulcanchem.com

The table below summarizes key findings from XRD studies of compounds related to 6-amino-N-hydroxyhexanamide.

| PDB ID | Compound | Organism | Method | Resolution (Å) |

| 6UHV | 6-[(3-aminopropyl)amino]-N-hydroxyhexanamide | Danio rerio | X-RAY DIFFRACTION | 2.53 |

| 6PIC | 6-amino-N-hydroxyhexanamide | Marinobacter subterrani | X-RAY DIFFRACTION | 2.03 |

Data sourced from the RCSB Protein Data Bank. rcsb.orgrcsb.org

Fourier Transform Infrared Spectroscopy (FT-IR) for Functional Group Identification and Interaction Analysis

Fourier Transform Infrared Spectroscopy (FT-IR) is a cornerstone technique for identifying functional groups and analyzing molecular interactions. The FT-IR spectrum of 6-amino-N-hydroxyhexanamide and its derivatives provides a unique "fingerprint" based on the vibrational frequencies of its chemical bonds.

Key vibrational bands observed in FT-IR spectra include:

O-H stretching: A broad absorption band typically around 3400-3500 cm⁻¹ is characteristic of the hydroxyl group.

N-H stretching: The primary amide group shows stretching vibrations in the region of 3000-3200 cm⁻¹.

C-H stretching: Aliphatic C-H stretching from the methylene (B1212753) groups appears around 2900-3000 cm⁻¹.

C=O stretching: A strong absorption band for the amide carbonyl group is observed around 1600-1650 cm⁻¹.

C-N stretching and other vibrations: Adsorption peaks for C=O and C-N stretching of the -C(=O)NHOH group have been identified around 1512.91 cm⁻¹ and 1501.01 cm⁻¹, respectively. mdpi.comresearchgate.net

FT-IR analysis has been crucial in confirming the successful grafting of 6-amino-N-hydroxyhexanamide onto resin surfaces and in studying its interactions with heavy metal ions. mdpi.comresearchgate.netnih.gov Shifts in the positions of these characteristic peaks after metal ion adsorption provide direct evidence of chelation and indicate which functional groups are involved in the binding. vulcanchem.com

The following table details the characteristic FT-IR absorption bands for key functional groups in 6-amino-N-hydroxyhexanamide and its derivatives.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretching | 3400-3500 (broad) |

| Amide (-CONH- & -NH₂) | N-H Stretching | 3000-3200 |

| Aliphatic Chain (-CH₂-) | C-H Stretching | 2900-3000 |

| Amide Carbonyl (C=O) | C=O Stretching | 1600-1650 |

| Hydroxamic Acid (-C(=O)NHOH) | C=O and C-N Stretching | ~1513 and ~1501 |

Data compiled from various spectroscopic studies. mdpi.comresearchgate.net

Future Directions and Emerging Research Avenues for 6 Amino N Hydroxyhexanamide

Exploration of Novel Polymer and Advanced Material Science Applications

The dual functionality of 6-amino-N-hydroxyhexanamide makes it an exemplary candidate for the synthesis of advanced polymers and materials with tailored properties. Research is increasingly focused on leveraging its chelating capabilities for applications in environmental remediation and beyond.

A significant area of development is the creation of specialized chelating resins for the selective adsorption of heavy metal ions. researchgate.netnih.gov Scientists have successfully synthesized novel resins by grafting 6-amino-N-hydroxyhexanamide onto various polymer backbones. For instance, a poly(6-acryloylamino-N-hydroxyhexanamide) (PAHHA) resin was developed by reacting 6-amino-N-hydroxyhexanamide with a polyacrylic resin. researchgate.netnih.gov This material demonstrated high efficiency in adsorbing divalent metal ions from aqueous solutions. researchgate.netnih.gov The active sites, including the hydroxamate group (-CONHOH), are crucial for this function, with the hydroxamate moiety showing a high affinity for heavy metals by forming stable five-membered ring structures with them. nih.gov

Another notable development is the D851-6-AHHA resin, synthesized by grafting 6-amino-N-hydroxyhexanamide onto a macroporous styrenic resin (D851) that contains iminodiacetic acid groups. researchgate.netmdpi.com This modification introduces a high density of hydroxamic acid, amide, and carboxyl functional groups, significantly enhancing the resin's adsorption capabilities for heavy metals like chromium (Cr(III)) and lead (Pb(II)). researchgate.netmdpi.com Static and dynamic adsorption experiments confirmed the resin's remarkable effectiveness, with the adsorption process fitting the Langmuir model, which suggests monolayer chemisorption. researchgate.net The excellent regeneration performance and stability of these resins underscore their potential for industrial applications in wastewater treatment. mdpi.com

Table 1: Adsorption Capacities of 6-amino-N-hydroxyhexanamide-Based Resins for Heavy Metal Ions

| Resin Name | Target Metal Ion | Maximum Adsorption Capacity (mg/g) | Source(s) |

|---|---|---|---|

| Poly(6-acryloylamino-N-hydroxyhexanamide) (PAHHA) | Cu²⁺ | 238.59 | researchgate.netnih.gov |

| Poly(6-acryloylamino-N-hydroxyhexanamide) (PAHHA) | Pb²⁺ | 232.48 | researchgate.netnih.gov |

| Poly(6-acryloylamino-N-hydroxyhexanamide) (PAHHA) | Ni²⁺ | 115.77 | researchgate.netnih.gov |

| D851-6-AHHA | Cr(III) | 91.50 | researchgate.netmdpi.com |

| D851-6-AHHA | Pb(II) | 611.92 | researchgate.netmdpi.com |

Future research in this area will likely explore the synthesis of other novel polymers, such as hydrogels or nanofibers, incorporating the 6-amino-N-hydroxyhexanamide moiety for applications in sensors, catalysis, and biomedical devices. The inherent chelating ability of the hydroxamic acid group is a key feature that will continue to be exploited in the design of functional advanced materials. acs.org

Integration into Advanced Analytical Methodologies for Complex Mixture Analysis

The distinct chemical properties of 6-amino-N-hydroxyhexanamide and its derivatives suggest their potential utility in advanced analytical techniques for the separation and analysis of complex mixtures. The presence of both a hydrophilic amino group and a metal-chelating hydroxamic acid group allows for unique interactions that can be harnessed in various analytical methods.

In the field of mineral processing, a derivative, N-(6-(hydroxyamino)-6-oxohexyl)decanamide (NHOD), has been synthesized and successfully used as a highly selective collector in the flotation of diaspore (B1175340) from aluminosilicate (B74896) minerals. researchgate.net The effectiveness of this collector was analyzed using advanced surface-sensitive techniques, including Fourier Transform Infrared (FTIR) spectroscopy, X-ray Photoelectron Spectroscopy (XPS), and zeta potential measurements. researchgate.net These studies revealed that the collector chemisorbs onto diaspore surfaces through the formation of coordination bonds between its hydroxamate group and aluminum atoms on the mineral surface. researchgate.net This demonstrates how the core structure of 6-amino-N-hydroxyhexanamide can be functionalized and its properties analyzed to understand and optimize performance in complex systems.

Furthermore, related compounds like N-(6-Aminohexyl)-6-hydroxyhexanamide have been analyzed using reverse-phase High-Performance Liquid Chromatography (HPLC). sielc.com This suggests that 6-amino-N-hydroxyhexanamide itself could be employed as a reagent in chromatographic methods. Its ability to chelate metal ions could be used to develop novel stationary phases for metal affinity chromatography, enabling the separation of specific proteins or other biomolecules from complex biological samples. The amino group also provides a site for derivatization, allowing it to be tagged with fluorescent or other reporter groups for enhanced detection in various analytical assays.

Development of Highly Selective Enzyme Modulators Based on the 6-amino-N-hydroxyhexanamide Scaffold

The structural framework of 6-amino-N-hydroxyhexanamide serves as a promising scaffold for the design of highly selective enzyme modulators, particularly for metalloenzymes. The hydroxamic acid group (-CONHOH) is a well-established zinc-binding group (ZBG), a critical feature for inhibitors of zinc-dependent enzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). nih.govrsc.orgnih.gov

Numerous studies have highlighted the importance of a scaffold comprising a ZBG, a linker, and a cap group for effective enzyme inhibition. nih.gov The 6-amino-N-hydroxyhexanamide molecule provides two of these key components: the hydroxamic acid as the ZBG and the hexyl chain as a flexible aliphatic linker. The terminal amino group offers a convenient point for chemical modification to attach various "cap" groups, which can be designed to interact with specific amino acid residues in the enzyme's active site, thereby conferring selectivity.

For example, research into HDAC inhibitors has led to the synthesis of compounds where a tetrahydro-β-carboline capping group is attached to an aliphatic linker with a terminal hydroxamic acid. nih.govrsc.org These molecules have shown potent and, in some cases, selective inhibition of HDAC isoforms. nih.govrsc.org Similarly, the design of N-domain-selective angiotensin-1-converting enzyme (ACE) inhibitors has utilized scaffolds that exploit interactions with specific residues in the target domain. semanticscholar.org

The 6-amino-N-hydroxyhexanamide scaffold offers a versatile platform for combinatorial chemistry approaches to generate libraries of potential inhibitors. By systematically varying the capping group attached to the amino terminus, researchers can fine-tune the selectivity and potency of these molecules for a specific enzyme target. ontosight.ai This strategy could lead to the development of novel therapeutics for a range of diseases, including cancer and neurodegenerative disorders, where specific enzyme modulation is a key therapeutic strategy. nih.gov

Translational Research Implications in Industrial and Environmental Sciences

The research into 6-amino-N-hydroxyhexanamide and its derivatives has significant translational implications for both industrial processes and environmental management. The most direct application lies in the field of environmental remediation, specifically for the treatment of wastewater contaminated with heavy metals.

The development of chelating resins like D851-6-AHHA and PAHHA, which demonstrate high adsorption capacities for toxic heavy metals such as lead, chromium, copper, and nickel, presents a viable technology for industrial-scale water purification. researchgate.netnih.govresearchgate.netmdpi.com These resins are synthesized from readily available materials and have been shown to be effective in dynamic column experiments, which simulate industrial conditions. researchgate.netmdpi.com The high stability and potential for regeneration of these materials are critical for their economic feasibility and practical application in treating industrial effluents from sources like mining, electroplating, and battery manufacturing. nih.govmdpi.com

In the mining and metallurgy industry, the application of derivatives like NHOD as selective collectors in froth flotation represents a significant advancement. researchgate.net The ability to selectively separate valuable minerals like diaspore from gangue materials under neutral pH conditions can improve yield, reduce reagent costs, and minimize the environmental impact of mineral processing. researchgate.net

Future translational research could focus on optimizing the synthesis of these materials for large-scale production, evaluating their long-term performance under real-world conditions, and expanding their application to the recovery of precious or critical metals from electronic waste and other secondary sources. The versatility of the 6-amino-N-hydroxyhexanamide structure provides a foundation for creating a new generation of materials and chemicals to address pressing industrial and environmental challenges.

Q & A

Q. What are the standard synthetic routes for 6-amino-N-hydroxyhexanamide in academic laboratories?

The compound is typically synthesized via a multi-step procedure involving hydroxylamine derivatives and coupling agents. One method involves reacting caprolactam with hydroxylamine hydrochloride under alkaline conditions at 0°C, followed by thermal activation at 100°C to yield 6-amino-N-hydroxyhexanamide . Another approach uses solid-phase synthesis with coupling agents like HATU (2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF (N,N-dimethylformamide) at 0°C for 6 hours, ensuring controlled amide bond formation .

Q. How can researchers characterize the purity and structure of 6-amino-N-hydroxyhexanamide?

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm the presence of the hydroxylamine (-NHOH) and primary amine (-NH₂) groups.

- High-Performance Liquid Chromatography (HPLC) : For purity assessment, especially when synthesizing derivatives for biological assays.

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : To identify functional groups like amide C=O stretches (~1650 cm⁻¹) .

Q. What solvent systems are optimal for dissolving 6-amino-N-hydroxyhexanamide in biochemical assays?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water. For cell-based assays, pre-dissolution in DMSO (≤0.1% v/v) followed by dilution in aqueous buffers (pH 7.4) is recommended to avoid cytotoxicity .

Advanced Research Questions

Q. How does 6-amino-N-hydroxyhexanamide function as a histone deacetylase (HDAC) inhibitor?

The hydroxamic acid group (-NHOH) in 6-amino-N-hydroxyhexanamide chelates zinc ions in the active site of HDAC enzymes, blocking substrate access. This mechanism is analogous to other HDAC inhibitors like vorinostat. Researchers should validate inhibition via:

- Enzymatic Assays : Using fluorogenic substrates (e.g., acetylated lysine derivatives) and measuring IC₅₀ values.

- Cellular Models : Assessing hyperacetylation of histones (e.g., H3K9ac) via western blotting .

Q. What experimental strategies can resolve contradictions in HDAC inhibition data across studies?

Discrepancies may arise from variations in:

- Enzyme Isoform Specificity : Use isoform-selective HDAC recombinant proteins (e.g., HDAC6 vs. HDAC1).

- Cellular Context : Test multiple cell lines (e.g., cancer vs. non-cancer) to account for differential expression of HDACs.

- Assay Conditions : Standardize substrate concentrations, incubation times, and zinc availability .

Q. How can 6-amino-N-hydroxyhexanamide-modified resins be optimized for heavy metal adsorption?

In environmental chemistry, the compound’s amine and hydroxamic groups enable chelation of metal ions (e.g., Cu²⁺, Pb²⁺). To enhance adsorption capacity:

- Functionalize Porous Supports : Use macroreticular resins (e.g., D851 resin) with high surface area.

- pH Optimization : Conduct batch experiments at pH 5–6, where metal hydrolysis is minimized.

- Competitive Ion Studies : Evaluate selectivity in the presence of Ca²⁺/Mg²⁺ to simulate real-world conditions .

Q. What methodologies are recommended for assessing the antiproliferative effects of 6-amino-N-hydroxyhexanamide derivatives?

- MTT/PrestoBlue Assays : Quantify cell viability in cancer models (e.g., HeLa, MCF-7) after 48–72 hours of treatment.

- Flow Cytometry : Analyze cell cycle arrest (e.g., G1/S phase) and apoptosis (Annexin V/PI staining).

- Transcriptomic Profiling : Use RNA-seq to identify pathways modulated by HDAC inhibition (e.g., p21, Bax) .

Methodological and Data Management Questions

Q. How should researchers handle reproducibility challenges in synthesizing 6-amino-N-hydroxyhexanamide?

- Detailed Reaction Logs : Record exact stoichiometry, solvent batch numbers, and purification steps (e.g., column chromatography gradients).

- Open-Source ELNs : Use platforms like Chemotion ELN to share protocols and raw spectral data .

Q. What statistical approaches are critical for analyzing dose-response data in HDAC inhibition studies?

Q. How can researchers leverage FAIR (Findable, Accessible, Interoperable, Reusable) principles for 6-amino-N-hydroxyhexanamide data?

- Deposit in Repositories : Upload NMR/MS spectra to Chemotion or RADAR4Chem.

- Metadata Standards : Include CAS numbers (e.g., 63428-83-1), synthesis conditions, and assay parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.